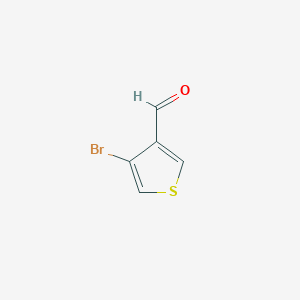

4-Bromothiophene-3-carbaldehyde

描述

属性

IUPAC Name |

4-bromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVHJQOCVBTMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377358 | |

| Record name | 4-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-78-1 | |

| Record name | 4-Bromo-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromothiophene-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromothiophene-3-carbaldehyde: A Technical Guide

Abstract

4-Bromothiophene-3-carbaldehyde is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and material science. Its unique substitution pattern—an aldehyde at the 3-position and a bromine atom at the 4-position—provides two distinct reactive sites for sequential and regioselective functionalization. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this versatile intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the available routes. The content is tailored for researchers, chemists, and professionals engaged in drug discovery and development, offering practical insights to inform experimental design and execution.

Introduction: The Strategic Importance of this compound

Thiophene derivatives are a cornerstone of modern heterocyclic chemistry, renowned for their broad applications.[1] Specifically, halogenated thiophenes serve as crucial intermediates for creating more complex molecular architectures. This compound (CAS No. 18791-78-1) has emerged as a compound of significant interest due to its utility as a precursor for a variety of value-added molecules.[1][2]

The aldehyde group at the C-3 position is amenable to a wide range of transformations, including nucleophilic additions, condensations, and oxidations. Simultaneously, the bromine atom at the C-4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, as well as lithiation-based substitutions. This dual reactivity allows for the construction of diverse molecular scaffolds. Derivatives of this compound have demonstrated promising biological activities, including antibacterial properties, and are integral to the synthesis of novel electronic materials and conductive polymers.[1][3]

This guide will focus on two principal and field-proven synthetic strategies:

-

Route A: Formylation of 3,4-Dibromothiophene via Lithium-Halogen Exchange. This organometallic approach offers a regioselective pathway starting from a readily available dibrominated precursor.

-

Route B: Direct Bromination of Thiophene-3-carbaldehyde. This electrophilic aromatic substitution method provides a more direct, albeit potentially less selective, route.

A thorough understanding of these methods is essential for any scientist aiming to leverage the synthetic potential of this key intermediate.

Synthetic Methodologies: A Comparative Overview

The selection of a synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, and tolerance of functional groups in more complex substrates.

Route A: Organometallic Approach via Lithiation of 3,4-Dibromothiophene

This method is predicated on the selective lithium-halogen exchange at one of the bromine atoms of 3,4-dibromothiophene, followed by quenching the resulting organolithium species with an appropriate formylating agent, typically N,N-dimethylformamide (DMF).[1]

Mechanism: The reaction proceeds through a lithium-halogen exchange, a process driven by the formation of a more stable organolithium species.[4] The use of a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates the selective removal of one bromine atom. The resulting 4-bromo-3-thienyllithium is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate then collapses upon aqueous workup to yield the final aldehyde product.

Caption: Mechanism of this compound synthesis via lithiation.

Advantages:

-

High Regioselectivity: The formyl group is introduced specifically at the 3-position.

-

Versatility: The organolithium intermediate can be trapped with various electrophiles, not just DMF.

Disadvantages:

-

Strictly Anhydrous and Inert Conditions: Organolithium reagents are highly sensitive to moisture and oxygen.[4]

-

Cryogenic Temperatures: Requires specialized equipment to maintain low reaction temperatures.

-

Multi-step Precursor Synthesis: The starting material, 3,4-dibromothiophene, often needs to be synthesized from tetrabromothiophene.[5]

Route B: Electrophilic Bromination of Thiophene-3-carbaldehyde

A more direct approach involves the electrophilic bromination of commercially available thiophene-3-carbaldehyde.[1] This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.

Mechanism: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The aldehyde group is a deactivating, meta-directing group. However, in the case of thiophene, the sulfur atom's activating and ortho-, para-directing influence dominates, directing the incoming electrophile (Br+) to the positions adjacent (2 and 4) and opposite (5) to the sulfur atom. The steric hindrance and electronic deactivation from the aldehyde at C3 favor bromination at the C4 and C5 positions. Careful control of reaction conditions is necessary to achieve selectivity for the 4-position.

Caption: General workflow for the electrophilic bromination of thiophene-3-carbaldehyde.

Advantages:

-

Fewer Steps: Potentially a one-step synthesis from a commercially available starting material.

-

Milder Conditions: Does not typically require cryogenic temperatures or strictly inert atmospheres.

Disadvantages:

-

Mixture of Isomers: Can lead to the formation of other brominated isomers, necessitating careful purification.

-

Lower Regioselectivity: Achieving high selectivity for the 4-position can be challenging.

Experimental Protocols

Protocol for Route A: Lithiation of 3,4-Dibromothiophene

This protocol is adapted from established procedures for lithium-halogen exchange on bromothiophenes.[1][4]

Materials:

-

3,4-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Septa

-

Syringes and needles

-

Inert gas supply (Argon or Nitrogen)

-

Dry ice/acetone bath

-

Magnetic stirrer

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: Assemble a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

-

Initial Charging: Charge the flask with 3,4-dibromothiophene (1.0 eq) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Formylation: Slowly add anhydrous DMF (1.2 eq) to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol for Route B: Bromination of Thiophene-3-carbaldehyde

This is a representative procedure based on standard electrophilic bromination methods.[6]

Materials:

-

Thiophene-3-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetic acid or Chloroform

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser (if heating)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carbaldehyde (1.0 eq) in a suitable solvent like acetic acid or chloroform.

-

Addition of Brominating Agent: Add NBS (1.0-1.1 eq) portion-wise to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Stir the mixture at room temperature (or gentle heating, e.g., 50 °C, if necessary) for several hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the starting material is consumed, cool the reaction mixture and quench by adding a saturated solution of NaHCO₃ until effervescence ceases. Extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent via rotary evaporation. The crude product will likely be a mixture of isomers. Purify carefully by column chromatography to isolate the desired this compound.

Data Summary and Characterization

| Property | Value | Source |

| CAS Number | 18791-78-1 | [1][7] |

| Molecular Formula | C₅H₃BrOS | [1][7] |

| Molecular Weight | 191.05 g/mol | [1][7] |

| Appearance | Light yellow to orange clear liquid or solid | [1] |

| Boiling Point | ~120 °C | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substituents.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl (C=O) stretching frequency, typically around 1680-1700 cm⁻¹.[8]

Conclusion and Future Outlook

Both the organometallic and electrophilic substitution routes offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis. The lithiation of 3,4-dibromothiophene provides a highly regioselective but technically demanding route, while the direct bromination of thiophene-3-carbaldehyde is more straightforward but may require more extensive purification.

As a versatile building block, this compound will continue to be a valuable tool for chemists in academia and industry. Its ability to undergo orthogonal functionalization makes it an ideal starting point for the synthesis of complex thiophene-based molecules with applications ranging from pharmaceuticals to organic electronics.[1][3] Further research into catalytic and more sustainable methods for its synthesis represents an ongoing area of interest in the field.

References

-

Bar, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021, M1289. [Link]

-

PubChem. 4-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

PubChem. 4-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. [Link]

-

Organic Syntheses. Vilsmeier-Haack Reaction. [Link]

-

Organic Syntheses. 3-bromothiophene. [Link]

-

Ali, S., et al. (2013). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 18(12), 14711-14725. [Link]

-

Bar, S. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021, M1289. [Link]

-

Gronowitz, S. & Raznikiewicz, T. (1961). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 15, 200-201. [Link]

Sources

- 1. Buy this compound (EVT-327084) | 18791-78-1 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 7. 4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 4-Bromothiophene-3-carbaldehyde

An In-Depth Technical Guide to 4-Bromothiophene-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 18791-78-1) is a pivotal heterocyclic compound that has garnered substantial interest across diverse scientific fields.[1][2][3] Its unique molecular architecture, featuring a thiophene ring functionalized with both a bromine atom and an aldehyde group, renders it an exceptionally versatile building block in organic synthesis, materials science, and pharmaceutical development.[1][4] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Structure

This compound is systematically named this compound.[2] It is also known by synonyms such as 4-Bromo-3-thiophenecarboxaldehyde and 3-Bromo-4-formylthiophene.[2]

The structure consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom.[1] An aldehyde group (-CHO) is attached at the 3-position, and a bromine atom is at the 4-position.[1] This arrangement of functional groups is key to its reactivity.[1][4]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is critical for its proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Appearance | Light yellow to orange clear liquid or solid | [1][5] |

| Boiling Point | 120 °C at 13 mmHg; 96 °C at 5 mmHg | [1] |

| Density | 1.789 g/cm³ at 20°C | [1] |

| Refractive Index | 1.63 at 20°C | [1] |

| Flash Point | 98 °C | [1] |

| Solubility | Soluble in organic solvents such as diethyl ether. | [1] |

| Storage Conditions | Store under an inert atmosphere (N₂/Ar) at 2-8°C, protected from light and air.[1][5] | [1][5] |

The compound's sensitivity to light and air necessitates storage under inert gas conditions to prevent degradation.[1]

Synthesis and Reactivity

The dual functionality of this compound dictates its chemical behavior. The aldehyde group is susceptible to nucleophilic addition, while the carbon-bromine bond is reactive in substitution and cross-coupling reactions.[1][4]

Synthetic Pathways

Established methods for synthesizing this compound offer good yield and control.

-

Regioselective Bromination: This common route involves the bromination of thiophene-3-carbaldehyde using reagents like N-bromosuccinimide (NBS) with a catalyst.[1] The choice of catalyst and reaction conditions is crucial for achieving selective bromination at the 4-position.

-

Halogen-Metal Exchange: A preferred method for higher control involves treating 3,4-dibromothiophene with a strong organolithium base (e.g., n-butyllithium) at low temperatures.[4] This is followed by quenching with an electrophile like dimethylformamide (DMF) to introduce the aldehyde group.[1][4]

Caption: Halogen-Metal Exchange Synthesis Workflow.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol is a self-validating system, where successful execution yields the target compound verifiable by standard analytical techniques.

-

Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 3,4-dibromothiophene in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

-

Lithiation: Slowly add one equivalent of n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes. The causality here is that the lower temperature prevents side reactions and favors selective monolithiation.

-

Formylation: Add one equivalent of anhydrous dimethylformamide (DMF) dropwise. The reaction is highly exothermic; careful addition is critical.

-

Quenching & Extraction: After stirring for 1-2 hours, allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable intermediate in several high-tech fields.

-

Organic Synthesis: It serves as a precursor for a wide array of complex heterocyclic compounds.[1] For instance, it is used to synthesize thienopyridinones and thienopyranones through condensation and cyclization reactions.[1]

-

Materials Science: As a thiophene derivative, it is a key building block for organic electronic materials, including conductive polymers and materials for dye-sensitized solar cells (DSSCs).[1] Its derivatives can be used to create polymers with enhanced light-harvesting capabilities in the near-infrared (NIR) spectrum.[1]

-

Pharmaceuticals: Derivatives of this compound have demonstrated significant biological activities.[1] Arylthiophene carbaldehydes synthesized from this precursor have shown potent antibacterial activity against pathogens like Pseudomonas aeruginosa and also possess nitric oxide scavenging properties.[1]

Spectral Data

While detailed spectra are best obtained from dedicated databases, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aldehyde proton (around 9-10 ppm) and the two protons on the thiophene ring, with their chemical shifts and coupling constants being indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the aldehyde (typically >180 ppm) and the four carbons of the thiophene ring.

-

IR Spectroscopy: The infrared spectrum would prominently feature a strong absorption band for the C=O stretch of the aldehyde group (around 1680-1700 cm⁻¹) and bands corresponding to the C-H and C=C stretching of the aromatic ring. Spectral data for this compound and its isomers can be found in resources like PubChem and ChemicalBook.[3]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification

The compound is classified with the following hazards:

Precautionary Measures

-

Handling: Use only in a well-ventilated area or outdoors.[6] Avoid breathing dust, fumes, or vapors.[6] Wash hands and any exposed skin thoroughly after handling.[6] Wear protective gloves, clothing, and eye/face protection.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be stored locked up.[6]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell.[7] Rinse mouth.[7]

-

If on Skin: Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6] If eye irritation persists, seek medical attention.[6]

-

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists and material scientists. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical intermediate safely and effectively.

References

- This compound: A Versatile Building Block for Innov

- Buy this compound (EVT-327084) | 18791-78-1. EvitaChem. (URL: )

-

4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207. PubChem. (URL: [Link])

- Safety Data Sheet for 5-bromothiophene-3-carbaldehyde. AK Scientific, Inc. (URL: )

-

4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. PubChem. (URL: [Link])

- SAFETY DATA SHEET - 4-Bromothiophene-2-carboxaldehyde. Thermo Fisher Scientific. (URL: )

Sources

- 1. Buy this compound (EVT-327084) | 18791-78-1 [evitachem.com]

- 2. 4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromothiophene-3-carboxaldehyde | 18791-78-1 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

4-Bromothiophene-3-carbaldehyde CAS number 18791-78-1

An In-Depth Technical Guide to 4-Bromothiophene-3-carbaldehyde (CAS: 18791-78-1): Synthesis, Reactivity, and Applications

Abstract

This compound (CAS No. 18791-78-1) is a strategically important heterocyclic building block in modern organic chemistry. Its structure, featuring a thiophene ring functionalized with both an aldehyde and a bromine atom at adjacent positions, provides a unique platform for divergent synthesis. The aldehyde group serves as a handle for nucleophilic additions and condensations, while the carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally valuable precursor for the synthesis of complex molecules in the pharmaceutical and material science sectors.[1] Derivatives have demonstrated significant biological activities, including antibacterial properties, and are integral to the development of advanced organic electronic materials.[2] This guide provides a comprehensive overview of its physicochemical properties, proven synthesis protocols, key reactive pathways, and principal applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Profile

This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The bromine at the 4-position and the formyl (aldehyde) group at the 3-position create a molecule with distinct electronic and steric properties that govern its reactivity.[1] The compound is typically a light yellow to orange liquid or solid and is known to be sensitive to light and air, necessitating careful storage and handling.[3]

| Property | Value | Source(s) |

| CAS Number | 18791-78-1 | [4] |

| Molecular Formula | C₅H₃BrOS | [4] |

| Molecular Weight | 191.05 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-3-thiophenecarboxaldehyde, 3-Bromo-4-formylthiophene | |

| Appearance | Light yellow to orange clear liquid or solid | |

| Boiling Point | 120 °C; 237.9 °C at 760 mmHg | [5] |

| Refractive Index | ~1.63 | [3][5] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [5] |

| Sensitivity | Air and Light Sensitive | [3] |

Synthesis Strategies: A Tale of Two Routes

The preparation of this compound is primarily achieved through two well-established methodologies: direct bromination of a precursor or a more controlled metal-halogen exchange followed by formylation. The choice of method often depends on the availability of starting materials, desired scale, and control over regioselectivity.

-

Route A: Electrophilic Bromination: This approach involves the direct bromination of thiophene-3-carbaldehyde using reagents like N-bromosuccinimide (NBS) or elemental bromine. While conceptually straightforward, this reaction can sometimes lead to mixtures of products or over-bromination if conditions are not meticulously controlled. The directing effects of the aldehyde and the inherent reactivity of the thiophene ring must be carefully considered.

-

Route B: Ortho-Metalation and Formylation: A more regioselective and often higher-yielding approach involves a halogen-metal exchange reaction.[1] This strategy typically starts with 3,4-dibromothiophene. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C) selectively replaces one of the bromine atoms with lithium. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to install the aldehyde group at the desired position.[1] This method offers superior control and is frequently the preferred industrial route.[1]

Protocol: Synthesis from 3,4-Dibromothiophene

This protocol describes a robust and regioselective method for preparing the title compound. It is critical that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture-sensitive nature of the organolithium reagents.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,4-dibromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.

-

Warming: Allow the reaction to stir for an additional 2 hours at -78 °C before slowly warming to room temperature overnight.[6]

-

Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: A Duality of Function

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.[1] This allows for sequential, selective transformations, making it a powerful tool for building molecular complexity.

-

Reactions at the Aldehyde Group: The formyl group is a classic electrophile. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithiums), reduction to an alcohol using agents like sodium borohydride (NaBH₄), oxidation to a carboxylic acid, and various condensation reactions (e.g., Wittig, Knoevenagel) to form C=C double bonds.[1][7]

-

Reactions at the Carbon-Bromine Bond: The C-Br bond is the gateway to a vast array of cross-coupling chemistries, most notably those catalyzed by palladium.[1] Suzuki coupling with boronic acids, Stille coupling with organostannanes, and Buchwald-Hartwig amination with amines are standard transformations that allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the thiophene ring.[8][9]

Applications in Research and Development

Pharmaceutical and Drug Discovery

Thiophene rings are considered bioisosteres of benzene rings and are prevalent scaffolds in medicinal chemistry.[10] this compound serves as a key starting material for novel therapeutics. Derivatives synthesized from this compound have demonstrated a range of biological activities. For instance, certain arylthiophene carbaldehydes derived from it have shown promising antibacterial activity against pathogens like Pseudomonas aeruginosa, with efficacy comparable to standard antibiotics, as well as potent nitric oxide (NO) scavenging capabilities. Its utility as a versatile intermediate allows for the rapid generation of compound libraries for screening against various biological targets.[7]

Material Science

The thiophene moiety is a fundamental unit in the field of organic electronics due to its electron-rich nature and ability to form conductive polymers. This compound is used as an intermediate in the synthesis of conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][11] The ability to selectively functionalize both the 3- and 4-positions allows for fine-tuning of the electronic and physical properties of the resulting materials.[2]

Spectroscopic Characterization

While actual spectra should be run for confirmation, the structure of this compound allows for the prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would show three signals in the aromatic region. Two doublets corresponding to the two coupled protons on the thiophene ring (at C2 and C5) and a singlet for the aldehyde proton. The aldehyde proton (CHO) would be significantly downfield, typically in the range of δ 9.5-10.5 ppm. The thiophene protons would appear between δ 7.0-8.5 ppm.

-

¹³C NMR: The spectrum would display five distinct signals for the five carbons. The aldehyde carbonyl carbon would be the most downfield signal (>180 ppm). The four carbons of the thiophene ring would appear in the aromatic region (typically δ 110-150 ppm), with the carbon bearing the bromine atom (C4) showing a characteristic shift.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde would be prominent, typically around 1680-1700 cm⁻¹. C-H stretching of the aromatic ring and aldehyde would appear around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

(Data sourced from PubChem and commercial supplier safety data sheets)[4][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

-

Storage: The compound is sensitive to light and air.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] For long-term stability, refrigeration at 2-8°C in a dark place is recommended.[5]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation. Its dual-functional nature provides chemists with a reliable and predictable tool for constructing complex molecular architectures. From developing new life-saving drugs to engineering next-generation electronic materials, its importance as a key synthetic intermediate is well-established and continues to grow. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its full potential.

References

-

MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

AA Blocks. (n.d.). 18791-78-1 | MFCD01318960 | this compound. AA Blocks. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents.

-

PubMed Central. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. National Institutes of Health. Retrieved from [Link]

-

ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Retrieved from [Link]

-

Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (18791-78-1). Chemchart. Retrieved from [Link]

-

SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Retrieved from [Link]

-

MDPI. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromothiophene-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. labproinc.com [labproinc.com]

- 4. 4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cognizancejournal.com [cognizancejournal.com]

- 11. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde [mdpi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-Bromothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic properties, synthesis, and chemical reactivity of 4-Bromothiophene-3-carbaldehyde (CAS No. 18791-78-1). This heterocyclic aldehyde is a pivotal building block in medicinal chemistry and materials science, largely owing to the orthogonal reactivity of its constituent functional groups: the electrophilic aldehyde and the versatile carbon-bromine bond. This document delves into the causality behind experimental choices for its synthesis and characterization, offering field-proven insights for its application in the development of novel therapeutics and functional materials. All protocols and mechanistic claims are supported by authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₅H₃BrOS, is a substituted thiophene that has garnered significant attention as a versatile intermediate in organic synthesis.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The unique electronic properties of the thiophene nucleus, coupled with the specific placement of the bromo and formyl substituents at the 4- and 3-positions, respectively, imbue this molecule with a rich and selective reactivity profile.

The aldehyde group at the C3 position serves as a handle for nucleophilic additions, condensations, and oxidations, allowing for the construction of diverse molecular architectures. Simultaneously, the bromine atom at the C4 position is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound an exceptionally valuable synthon for the synthesis of complex molecules, including novel antibacterial agents and advanced electronic materials.[1]

This guide will provide a detailed exploration of its molecular structure, supported by a thorough analysis of its spectroscopic signatures. Furthermore, we will present detailed protocols for its synthesis and purification, followed by a discussion of its key chemical transformations with mechanistic insights. Finally, we will highlight its applications in drug discovery and materials science, providing a forward-looking perspective on the potential of this versatile building block.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is fundamental to its reactivity. The thiophene ring is an electron-rich aromatic system, and the substituents at the 3 and 4 positions significantly influence its electronic distribution and, consequently, its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18791-78-1 | [2] |

| Molecular Formula | C₅H₃BrOS | [1][2] |

| Molecular Weight | 191.05 g/mol | [1][2] |

| Appearance | Light yellow to orange clear liquid | [1] |

| Boiling Point | 120 °C | [1] |

| InChIKey | ZDVHJQOCVBTMOF-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two thiophene ring protons and the aldehyde proton.

-

H-2 and H-5: The protons at the 2- and 5-positions of the thiophene ring will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the aldehyde and the bromine atom.

-

Aldehyde Proton (-CHO): The aldehyde proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. For example, the aldehyde proton of the isomeric 4-bromothiophene-2-carbaldehyde has been reported.[3]

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We anticipate five distinct signals corresponding to the five carbon atoms in this compound.

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group will be the most downfield signal, typically appearing in the range of δ 180-190 ppm.

-

Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the bromine atom (C-4) and the carbon bearing the aldehyde group (C-3) will have their chemical shifts significantly affected. The chemical shifts of carbons in thiophene and its derivatives are well-documented and can be used for prediction.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl and C-Br stretching vibrations, as well as vibrations associated with the thiophene ring.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1690 - 1715 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (191.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern:

-

Loss of H·: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen.

-

Loss of ·CHO: A peak at [M-29]⁺ due to the loss of the formyl radical.

-

Loss of Br·: A peak at [M-79/81]⁺ corresponding to the loss of the bromine radical.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through two primary routes: electrophilic bromination of a thiophene precursor or a halogen-metal exchange reaction followed by formylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Halogen-Metal Exchange of 3,4-Dibromothiophene

This method is often preferred for its high regioselectivity and good yields. It involves the selective lithiation of 3,4-dibromothiophene at the more reactive α-position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3,4-dibromothiophene and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of very low temperatures is crucial to control the regioselectivity of the lithiation and to prevent side reactions, such as the decomposition of the organolithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the success of the reaction.

-

Quenching with NH₄Cl: The use of a mild acid like ammonium chloride for quenching prevents the potential for side reactions that could occur with stronger acids.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations. The aldehyde group can undergo reactions typical of carbonyl compounds, while the bromo substituent is a key handle for cross-coupling reactions.

Reactions of the Aldehyde Group

The electrophilic nature of the aldehyde allows it to readily participate in nucleophilic addition and condensation reactions.

Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base to yield the corresponding vinylthiophene derivative.

Experimental Protocol (Illustrative):

-

Ylide Formation: Methyltriphenylphosphonium bromide is suspended in anhydrous THF under a nitrogen atmosphere. A strong base, such as n-butyllithium or potassium tert-butoxide, is added at 0 °C to generate the ylide.

-

Reaction with Aldehyde: A solution of this compound in anhydrous THF is added to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Diagram 1: Wittig Reaction of this compound

Caption: General workflow of the Wittig reaction.

Reactions of the Bromo Substituent

The carbon-bromine bond in this compound is a key site for the introduction of new functional groups via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to generate a wide range of biaryl and heteroaryl compounds.

Experimental Protocol (Illustrative):

-

Reaction Setup: A mixture of this compound, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is placed in a reaction vessel.

-

Solvent and Degassing: A suitable solvent system, such as a mixture of toluene and water, is added. The reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: The mixture is heated to reflux under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC).

-

Workup and Purification: The reaction mixture is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Diagram 2: Suzuki-Miyaura Coupling Reaction

Caption: Simplified Suzuki-Miyaura coupling workflow.

Applications in Drug Discovery and Materials Science

The unique structural features and reactivity of this compound have led to its use in the synthesis of a variety of functional molecules.

Medicinal Chemistry and Drug Discovery

Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Derivatives of this compound have been investigated for their potential as novel therapeutic agents. For instance, arylthiophene carbaldehydes synthesized from this precursor have demonstrated significant antibacterial activity against pathogenic bacteria like Pseudomonas aeruginosa.[1] Some derivatives have also shown potent nitric oxide scavenging capabilities, suggesting potential applications in the treatment of inflammatory diseases.[1] The aldehyde functionality allows for the straightforward synthesis of Schiff bases and other derivatives that can be screened for a variety of biological targets.

Materials Science

Thiophene-based polymers are of great interest in the field of materials science due to their conductive and semiconductive properties. These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). This compound can serve as a monomer or a precursor to monomers for the synthesis of functionalized polythiophenes. The presence of the aldehyde group allows for post-polymerization modification, enabling the fine-tuning of the polymer's electronic and physical properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its molecular structure, characterized by the orthogonal reactivity of the aldehyde and bromo substituents on an electron-rich thiophene core, provides a powerful platform for the construction of complex and functional molecules. This guide has provided a comprehensive overview of its spectroscopic properties, synthetic methodologies, and key chemical transformations, with a focus on the underlying principles that govern its reactivity. The demonstrated and potential applications in drug discovery and materials science underscore the continued importance of this compound in advancing these fields. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the development of innovative solutions.

References

-

PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

-

Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Spectroscopic Profile of 4-Bromothiophene-3-carbaldehyde: A Technical Guide for Researchers

Introduction

4-Bromothiophene-3-carbaldehyde (CAS No. 18791-78-1) is a key heterocyclic building block in the fields of medicinal chemistry, organic electronics, and materials science.[1][2] Its unique substitution pattern—an aldehyde at the 3-position and a bromine atom at the 4-position of the thiophene ring—offers a versatile platform for further chemical modifications. The aldehyde group is amenable to a variety of nucleophilic additions and condensation reactions, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.[2]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers to verify its identity and purity, and to monitor the progress of reactions in which it is a reactant or product. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a comprehensive, publicly available dataset for this specific molecule is not readily found, this guide will leverage established principles of spectroscopy and data from closely related isomers to present a reliable, predictive spectroscopic profile.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents distinct features that will govern its spectroscopic signature. The thiophene ring is an aromatic system, and its protons and carbons will resonate in the characteristic aromatic regions of NMR spectra. The electron-withdrawing nature of the aldehyde group and the inductive and resonance effects of the bromine atom will influence the precise chemical shifts. The carbonyl (C=O) group of the aldehyde will produce a strong, characteristic absorption in the IR spectrum. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a distinctive isotopic pattern in the mass spectrum.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic and aldehyde regions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 10.2 | Singlet (s) | 1H | Aldehyde H | The aldehyde proton is highly deshielded by the adjacent carbonyl group and will appear as a singlet far downfield. |

| ~8.0 - 8.2 | Doublet (d) | 1H | Thiophene H-2 | This proton is adjacent to the electron-donating sulfur atom and the electron-withdrawing aldehyde group. It will be coupled to the H-5 proton. |

| ~7.4 - 7.6 | Doublet (d) | 1H | Thiophene H-5 | This proton is adjacent to the sulfur atom and the bromine atom. It will be coupled to the H-2 proton. |

Causality in ¹H NMR Predictions: The electron-withdrawing aldehyde group at C-3 will deshield the adjacent proton at C-2, shifting it downfield. The bromine at C-4 will also have a deshielding effect on the adjacent proton at C-5. The coupling between the H-2 and H-5 protons across the sulfur atom (a long-range coupling) is expected to be a small doublet with a coupling constant (J) of approximately 1-3 Hz.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded and appears at a very low field. |

| ~140 - 145 | Thiophene C-3 | The carbon bearing the aldehyde group will be significantly downfield. |

| ~135 - 140 | Thiophene C-2 | The carbon adjacent to the sulfur and the aldehyde-bearing carbon. |

| ~125 - 130 | Thiophene C-5 | The carbon adjacent to the sulfur and the bromine-bearing carbon. |

| ~115 - 120 | Thiophene C-4 | The carbon directly attached to the bromine atom will be shifted upfield due to the "heavy atom effect" of bromine, despite bromine's electronegativity. |

Causality in ¹³C NMR Predictions: The chemical shifts are governed by the electronic environment of each carbon. The carbonyl carbon is the most deshielded. The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |

| ~2850 and ~2750 | Medium, two bands | Aldehyde C-H stretch | The presence of two bands, one of which is at a lower wavenumber than typical C-H stretches, is characteristic of an aldehyde C-H bond (Fermi resonance). |

| ~1680 - 1660 | Strong | Carbonyl (C=O) stretch | This will be the most intense and diagnostic peak in the spectrum. Conjugation with the aromatic thiophene ring lowers the frequency from that of a simple aliphatic aldehyde. |

| ~1550 - 1400 | Medium to Strong | Aromatic C=C stretch | Multiple bands are expected for the stretching vibrations of the carbon-carbon bonds within the thiophene ring. |

| ~1200 - 1000 | Medium | C-Br stretch | The carbon-bromine bond vibration is expected in this region. |

Causality in IR Predictions: The position of the C=O stretch is sensitive to its electronic environment. Conjugation with the thiophene ring delocalizes the pi electrons, slightly weakening the C=O bond and thus lowering its stretching frequency compared to a non-conjugated aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

| Predicted m/z | Interpretation | Rationale |

| 190/192 | Molecular Ion (M⁺) | The presence of a pair of peaks with roughly equal intensity, separated by 2 mass units, is the classic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This is a definitive confirmation of the presence of bromine. |

| 189/191 | [M-H]⁺ | Loss of the aldehyde proton is a common fragmentation pathway for aromatic aldehydes. |

| 161/163 | [M-CHO]⁺ | Loss of the formyl radical is another characteristic fragmentation of aldehydes. |

| 111 | [M-Br]⁺ | Cleavage of the C-Br bond would result in a fragment at m/z 111. |

| 82 | [C₄H₂S]⁺ | Further fragmentation of the thiophene ring. |

Causality in MS Predictions: In electron ionization (EI) MS, the molecule is ionized and then fragments in predictable ways. The most stable fragments are often the most abundant. The isotopic signature of bromine is a key diagnostic feature that should be readily observable in the mass spectrum.

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following standard protocols should be followed. These protocols are designed to be self-validating, ensuring high-quality, reproducible data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically several thousand) to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid or low-melting solid, the attenuated total reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks with their wavenumbers.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction and separation from any potential impurities.

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Use a standard GC temperature program that allows for the elution of the compound.

-

Acquire the mass spectrum over a mass range of m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed isotopic distribution of the bromine-containing fragments with the theoretical distribution.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify this important synthetic intermediate, assess its purity, and utilize it effectively in their synthetic endeavors. The provided experimental protocols offer a robust framework for obtaining high-quality analytical data.

References

- EvitaChem. (n.d.). Buy this compound (EVT-327084) | 18791-78-1.

- PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde.

Sources

The Synthetic Versatility of 3,4-Dibromothiophene: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Importance of the 3,4-Dibromothiophene Scaffold

3,4-Dibromothiophene stands as a cornerstone in the edifice of modern organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science.[1][2] Its symmetrically positioned bromine atoms offer a versatile platform for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the synthetic pathways originating from 3,4-dibromothiophene, elucidating the underlying principles and offering field-proven experimental insights to empower the synthesis of novel functional molecules. The strategic functionalization of the 3- and 4-positions of the thiophene ring has paved the way for the development of critical compounds, including the monomer 3,4-ethylenedioxythiophene (EDOT), which is fundamental to the highly successful conducting polymer PEDOT.[3]

This document will delve into the core synthetic strategies leveraging 3,4-dibromothiophene, including its pivotal role in carbon-carbon and carbon-heteroatom bond formation, the synthesis of precursors for advanced polymeric materials, and the construction of complex heterocyclic systems for pharmaceutical applications.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of the 3,4-dibromothiophene core.[1][2] The ability to selectively form new bonds at the bromine-bearing carbon atoms allows for the construction of a vast array of disubstituted thiophenes with tailored electronic and steric properties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, reacting 3,4-dibromothiophene with various aryl or vinyl boronic acids.[4] This reaction is particularly favored for its mild conditions and tolerance to a wide range of functional groups.[5]

Causality in Experimental Design: The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation.[6][7] A common and effective catalytic system involves a palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate with a phosphine ligand.[4][7] A base, typically potassium carbonate or potassium phosphate, is essential for the activation of the boronic acid.[4][7] A mixture of an organic solvent like dioxane or toluene with water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[5][7] Performing the reaction under an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[7]

Experimental Protocol: General Procedure for Double Suzuki-Miyaura Coupling [4][7]

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine 3,4-dibromothiophene (1.0 eq), the desired arylboronic acid (2.5 eq), and potassium phosphate (3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3,4-Diphenylthiophene | 98 |

| 4-Methylphenylboronic acid | 3,4-Bis(4-methylphenyl)thiophene | 96 |

| 4-Methoxyphenylboronic acid | 3,4-Bis(4-methoxyphenyl)thiophene | 99 |

| 4-Fluorophenylboronic acid | 3,4-Bis(4-fluorophenyl)thiophene | 85 |

| 4-Chlorophenylboronic acid | 3,4-Bis(4-chlorophenyl)thiophene | 82 |

| 2-Thiopheneboronic acid | 3,4-Di(thiophen-2-yl)thiophene | 94 |

Data sourced from BenchChem application notes.[4]

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling provides an alternative, powerful method for creating carbon-carbon bonds by reacting 3,4-dibromothiophene with an organostannane reagent.[2][8] While effective, the toxicity of organotin compounds necessitates careful handling and purification procedures.[8]

Causality in Experimental Design: The Stille reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor.[9][10] The choice of ligand is crucial, with sterically hindered, electron-rich phosphines generally accelerating the coupling.[9] Anhydrous and degassed solvents are typically required to prevent side reactions and catalyst deactivation.[2] In some cases, additives like copper(I) iodide (CuI) can significantly increase the reaction rate.[9]

Experimental Protocol: General Procedure for Stille Coupling [2][11]

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 3,4-dibromothiophene (1.0 eq), the organostannane reagent (e.g., aryltributylstannane, 2.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add an anhydrous and degassed solvent, such as toluene or DMF, via syringe.

-

Reaction Execution: Heat the mixture to a temperature between 90 and 110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture can be diluted with an organic solvent and washed with aqueous potassium fluoride to remove tin byproducts.

-

Purification: The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualization: Stille Coupling Catalytic Cycle

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, creating conjugated enynes and arylalkynes.[12] This reaction employs a dual catalytic system of palladium and copper(I).[13]

Causality in Experimental Design: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13] An amine base, such as piperidine or triethylamine, is required both as a base and potentially as a solvent.[14] The reaction is typically carried out under mild conditions, often at room temperature.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling [14]

-

Reaction Setup: To a flask, add 3,4-dibromothiophene (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol%).

-

Inert Atmosphere: Degas the flask by evacuating and backfilling with an inert gas.

-

Reagent Addition: Add an amine base (e.g., triethylamine) as the solvent, followed by the terminal alkyne (2.2 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for 8-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, evaporate the amine solvent. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[15][16] This method has largely replaced harsher, classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[15]

Causality in Experimental Design: The catalytic system typically consists of a palladium precursor and a specialized, bulky electron-rich phosphine ligand.[17] The choice of ligand is critical and several "generations" of catalyst systems have been developed to couple a wide variety of amines.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine.[18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [18]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,4-dibromothiophene (1.0 eq), the amine (2.2 eq), a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-